(S)-1,2,4-Butanetriol
Description
Significance of Chiral Polyols in Stereoselective Synthesis
Chiral polyols, such as (S)-1,2,4-Butanetriol, are indispensable in stereoselective synthesis, a field focused on the creation of molecules with a specific three-dimensional arrangement of atoms. The defined stereochemistry of these building blocks is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. rsc.org The spatial arrangement of the hydroxyl groups in chiral polyols allows for highly specific chemical reactions, guiding the formation of new stereocenters in a predictable manner. This control is paramount in the synthesis of complex natural products and drugs, where even slight variations in stereochemistry can lead to significant differences in biological activity.
This compound, in particular, serves as a versatile starting material. For instance, it has been utilized in the enantioselective total syntheses of natural products like (+)-azimine and (+)-carpaine. chemicalbook.com Its application extends to the preparation of other important chiral building blocks, including (+)-3,4-epoxy-1-butanol and (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxan. chemicalbook.com
Historical Overview of this compound Research Trajectory
The journey of this compound research has evolved from traditional chemical synthesis methods to more sustainable and efficient biocatalytic and microbial routes.
Initially, the synthesis of 1,2,4-butanetriol (B146131) often involved the reduction of racemic or enantiomerically enriched precursors. A common method was the reduction of esterified (S)-malic acid using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. chemicalbook.comgoogle.comgoogle.com However, these chemical methods often suffered from drawbacks such as the use of harsh reaction conditions, the generation of significant waste (e.g., borate (B1201080) salts), and sometimes, the formation of racemic mixtures. frontiersin.org
A significant advancement in the field came with the exploration of biocatalytic and microbial synthesis routes. Research funded by the Office of Naval Research starting in 2004 aimed to develop synthetic biology approaches for producing D,L-1,2,4-butanetriol. ebrc.org This led to the successful engineering of Escherichia coli strains capable of producing the compound from renewable feedstocks like D-xylose. frontiersin.orgebrc.org These biosynthetic methods offer several advantages, including milder reaction conditions, higher selectivity, and a reduced environmental footprint. nih.gov
More recent research has focused on optimizing these microbial pathways to enhance yield and enantiomeric purity. This includes strategies like pathway engineering, CRISPR interference to knock down competing metabolic pathways, and the optimization of fermentation conditions. For example, engineered E. coli has been shown to produce this compound from xylose, a major component of lignocellulosic biomass. ebrc.org Another innovative approach involves the use of engineered enzymes, such as benzaldehyde (B42025) lyase, for the atom-economic synthesis of chiral 1,2,4-butanetriol from simple molecules like formaldehyde (B43269) and acrolein. researchgate.net
Enantiomeric Purity Considerations and Their Research Implications
The enantiomeric purity of this compound is a critical factor that dictates its utility in stereoselective synthesis. Enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key parameter in research and industrial applications. High enantiomeric purity is often a prerequisite for the synthesis of pharmaceuticals, where the different enantiomers of a drug can have vastly different pharmacological effects.
Several methods have been developed to produce this compound with high enantiomeric purity. Chemical synthesis routes, such as the reduction of diethyl (S)-malate, have been optimized to achieve optical purities as high as 99.7% ee. google.com
Enzymatic methods have also proven to be highly effective in achieving excellent enantiomeric purity. For example, the kinetic chiral resolution of racemic 1,2,4-butanetriol using glycerol (B35011) kinase can yield both enantiomers in high enantiomeric purity (91% to >99.5% ee). acs.org Furthermore, biocatalytic production using engineered enzymes has demonstrated the ability to produce this compound with an enantiomeric excess greater than 99%. The preference of certain enzymes, like Erwinia tasmaniensis levansucrase, for the (S)-enantiomer further underscores the potential of biocatalysis in producing enantiomerically pure compounds. researchgate.net
The ability to produce this compound with high enantiomeric purity has significant research implications. It enables the synthesis of complex chiral molecules with a high degree of stereochemical control, which is essential for the development of new drugs and advanced materials. For example, optically active 1,2,4-butanetriol is a potential building block for the synthesis of various pharmaceuticals, including the cholesterol-lowering drug Crestor and the anti-viral drug Zetia. ebrc.orgkobe-u.ac.jp
Structure
3D Structure
Properties
IUPAC Name |
(2S)-butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42890-76-6 | |
| Record name | (-)-1,2,4-Butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42890-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4-Butanetriol, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042890766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Butanetriol, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.092 | |
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| Record name | 1,2,4-BUTANETRIOL, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Stereocontrolled Synthesis Methodologies for S 1,2,4 Butanetriol
Chemical Synthesis Approaches
The chemical synthesis of (S)-1,2,4-Butanetriol predominantly relies on two strategies: the reduction of derivatives of (S)-malic acid and the ring-opening of chiral epoxides using Grignard reagents.
Reduction of (S)-Malic Acid Derivatives
(S)-Malic acid, a readily available chiral precursor, serves as a common starting material for the synthesis of this compound through reduction. cdnsciencepub.comcdnsciencepub.com This can be achieved using different reducing agents and pathways.
A facile and efficient method for preparing this compound involves the direct reduction of (S)-malic acid using a borane-dimethyl sulfide (B99878) (BMS) complex in tetrahydrofuran (B95107) (THF). cdnsciencepub.comcdnsciencepub.comdtic.mil This one-step process is known for proceeding rapidly and quantitatively under mild conditions. cdnsciencepub.com The reaction of (S)-malic acid with BMS in THF at 0°C, followed by stirring overnight, yields this compound in nearly quantitative amounts. cdnsciencepub.com
This method provides a significant advantage over other reduction techniques that may require prior protection of the hydroxyl group in malic acid esters and can result in lower yields. cdnsciencepub.com The crude triol obtained can be further purified or directly converted into derivatives. For instance, acetylation with acetic anhydride (B1165640) can produce (S)-1,2,4-triacetoxybutane, and esterification with 3,5-dinitrobenzoyl chloride can yield (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane. chemicalbook.comchemdad.com
A typical laboratory procedure involves the dropwise addition of (S)-malic acid in THF to a stirred solution of 2 M BMS-THF complex and trimethylborate at 0°C. cdnsciencepub.com After the initial reaction, the mixture is stirred overnight. Methanol (B129727) is then carefully added to quench the reaction, followed by several co-evaporations with methanol to remove boron by-products, affording the crude this compound. cdnsciencepub.com
A widely used industrial method for synthesizing this compound is the reduction of esterified (S)-malic acid, such as dimethyl (S)-malate or diethyl (S)-malate, with sodium borohydride (B1222165) (NaBH₄). nih.govmountainscholar.org This method, while effective, presents challenges related to harsh reaction conditions and the formation of significant borate (B1201080) by-products. researchgate.net
The reduction is typically carried out by adding NaBH₄ to a solution of the malic acid diester in a solvent like ethanol (B145695) or a mixture of toluene (B28343) and methanol. google.com The reaction mixture is stirred for several hours, often at elevated temperatures, to ensure complete reduction. google.com For example, diethyl (S)-malate can be reduced by NaBH₄ in ethanol at 20°C. google.com Similarly, dimethyl (S)-malate can be reduced in a suspension of NaBH₄ in toluene with the dropwise addition of a methanol solution of the ester. google.com Yields for these reactions can be high, with some processes reporting over 90% yield of this compound with high optical purity. google.com
| Starting Material | Reducing Agent | Solvent(s) | Yield (%) | Optical Purity (% ee) |
| Diethyl (S)-malate | Sodium Borohydride | Ethanol | 78.8 | 99.6 |
| Dimethyl (S)-malate | Sodium Borohydride | Toluene, Methanol | 90.4 | 99.1 |
| Dimethyl (S)-malate | Sodium Borohydride | sec-Butanol, Methanol | 89.5 | 99.0 |
| Dimethyl (S)-malate | Sodium Borohydride | tert-Butanol, Methanol | 90.0 | 99.0 |
This table presents data from various reduction experiments of esterified (S)-malic acid. google.com
A significant challenge in the NaBH₄ reduction of esterified malic acid is the formation of stable borate complexes with the diol product, this compound. datapdf.com During the reduction, boric acid is generated, which readily chelates with the 1,2-diol moiety of the product. datapdf.com These borate complexes are difficult to break down and can interfere with the purification of the final product by distillation, often leading to decomposition. datapdf.com
The formation of these complexes has been a major limitation in the large-scale production of high-purity this compound. datapdf.com Traditional purification methods like chromatography are often impractical and costly on an industrial scale, and the use of ion-exchange resins can be inefficient as they lose capacity after a few cycles. datapdf.com
Mitigation strategies focus on the effective removal of boric acid and the cleavage of the borate complexes before distillation. datapdf.com One approach involves the addition of an acid, such as hydrochloric acid or sulfuric acid, to the reaction mixture after the reduction is complete. google.com This helps to break down the borate complexes. The resulting insoluble boron salts can then be filtered off. google.com
An improved and scalable method for decomposing the borate complexes involves methanolysis coupled with distillation. datapdf.comacs.org Boric acid reacts with methanol to form trimethyl borate, a volatile compound that can be removed from the crude product by co-distillation with methanol. datapdf.com As boric acid is removed from the equilibrium, the borate complexes decompose to release the free this compound and more boric acid, which is then subsequently removed by methanolysis. datapdf.com
Sodium Borohydride Reduction of Esterified Malic Acid
Borate Complex Formation and Mitigation Strategies
Grignard Reagent-Mediated Synthesis from Chiral Epoxides
An alternative stereocontrolled synthesis of this compound involves the use of a chiral epoxide as the starting material. This method relies on the nucleophilic ring-opening of the epoxide by a Grignard reagent. google.com
A specific example of this approach starts with (S)-benzyloxymethyl oxirane. This chiral epoxide is reacted with a Grignard reagent, such as benzyl (B1604629) chloromethyl ether magnesium chloride, in an organic solvent like tetrahydrofuran (THF) at low temperatures (-40 to -30 °C). google.com The Grignard reagent attacks the less substituted carbon of the epoxide ring in an Sₙ2-like fashion, leading to the formation of (S)-1,4-dibenzyloxy-2-butanol with high purity and good yield. organicchemistrytutor.com
The reaction proceeds as follows:
Grignard Addition: (S)-Benzyloxymethyl oxirane reacts with the Grignard reagent to form the intermediate (S)-1,4-dibenzyloxy-2-butanol.
Catalytic Hydrogenation: The benzyl protecting groups on the intermediate are then removed by catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure at an elevated temperature (50–60°C). This debenzylation step yields the final product, this compound, with high purity and yield.
| Step | Reactants | Catalyst/Conditions | Product | Purity (%) | Yield (%) |
| 1 | (S)-Benzyloxymethyl oxirane, Benzyl chloromethyl ether magnesium chloride | THF, -40 to -30°C | (S)-1,4-Dibenzyloxy-2-butanol | 98.26 | 72.13 |
| 2 | (S)-1,4-Dibenzyloxy-2-butanol, H₂ | 10% Pd/C, 1.0-3.0 MPa, 50-60°C | This compound | 98.86 | 97.35-98.30 |
This table summarizes the two-step synthesis of this compound from a chiral epoxide.
This synthetic route is advantageous as it is relatively short and produces fewer waste products, making it suitable for industrial-scale production. google.com
(S)-Benzyloxymethyl Oxirane Reactivity
A notable chemical synthesis route to this compound involves a two-step process starting with (S)-benzyloxymethyl oxirane. google.com This method is recognized for its short synthetic route and reduced waste, making it suitable for industrial production. google.com
The first step is a Grignard addition reaction. google.com (S)-Benzyloxymethyl oxirane is reacted with a Grignard reagent, such as benzyl chloromethyl ether magnesium chloride, in an organic solvent like tetrahydrofuran (THF). google.com This reaction is typically carried out at low temperatures, ranging from -40°C to -30°C. google.com The reaction yields (S)-1,4-dibenzyloxy-2-butanol. google.com
The reaction can be summarized as follows: (S)-Benzyloxymethyl oxirane + Benzyl chloromethyl ether magnesium chloride → (S)-1,4-dibenzyloxy-2-butanol
Catalytic Hydrogenation for Debenzylation
The second step in this synthesis is the removal of the benzyl protecting groups from (S)-1,4-dibenzyloxy-2-butanol through catalytic hydrogenation. google.com This debenzylation is commonly achieved using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com The reaction is typically conducted in a solvent such as methanol or ethanol at a temperature of 50-60°C for 20-24 hours. google.com This process yields the final product, this compound, with high purity and yield.
The debenzylation reaction is as follows: (S)-1,4-dibenzyloxy-2-butanol + H₂ (with Pd/C catalyst) → this compound
| Step | Reactants | Reagents/Catalyst | Product | Purity | Yield |
| Grignard Addition | (S)-Benzyloxymethyl oxirane, Benzyl chloromethyl ether magnesium chloride | Tetrahydrofuran (THF) | (S)-1,4-dibenzyloxy-2-butanol | 98.26% | 72.13% |
| Catalytic Hydrogenation | (S)-1,4-dibenzyloxy-2-butanol | 10% Pd/C, H₂ | This compound | 98.86% | 97.35–98.30% |
Hydrogenolysis of 2,3-Epoxy-1,4-butanediol from 2-Butene-1,4-diol (B106632)
This compound can also be synthesized through the epoxidation of 2-butene-1,4-diol followed by hydrogenolysis. google.com The epoxidation step forms 2,3-epoxy-1,4-butanediol. google.com Subsequent reduction of the epoxide can be achieved through various methods. One approach involves using sodium borohydride or potassium borohydride as the reducing agent, which avoids the need for high-pressure hydrogenation equipment and offers a milder reaction process with good selectivity and few side reactions. google.com Another method is catalytic hydrogenation. wipo.int
Biotechnological Production Strategies
In recent years, biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis for producing this compound. These methods often utilize renewable resources and operate under milder conditions.
Microbial Fermentation Pathways
Metabolically engineered Escherichia coli (E. coli) strains have been developed to produce 1,2,4-butanetriol (B146131) from various renewable feedstocks, such as xylose and arabinose, which are major components of lignocellulosic biomass. unl.edufrontiersin.orgnih.gov These engineered pathways typically involve the expression of heterologous and native enzymes to create a synthetic route from a starting sugar to the final product.
A common strategy involves a multi-step enzymatic conversion. For instance, a pathway from D-xylose can be constructed by co-expressing several enzymes in E. coli:
Xylose Dehydrogenase: Converts D-xylose to D-xylonate. unl.eduresearchgate.net
Xylonolactonase and Xylonate Dehydratase: Further convert D-xylonate. unl.edunih.gov
2-Keto Acid Decarboxylase: A key enzyme that shortens the carbon chain. unl.edufrontiersin.org
Aldehyde Reductase: The final step to produce 1,2,4-butanetriol. unl.edufrontiersin.orgnih.gov
To enhance the production of 1,2,4-butanetriol, further metabolic engineering strategies are often employed. These can include:
Blocking competing pathways: Genes for enzymes that divert intermediates away from the desired pathway are knocked out. unl.edufrontiersin.orgresearchgate.net For example, genes involved in xylose metabolism (xylA and EcxylB) can be disrupted. unl.edu
Optimizing enzyme expression: Fine-tuning the expression levels of the pathway enzymes can help identify and alleviate bottlenecks in the production process. ebi.ac.uk
Host strain selection and optimization: Different E. coli strains may exhibit varying efficiencies in producing the target molecule. frontiersin.orgresearchgate.net
Research has demonstrated the potential of these engineered strains. For example, one engineered E. coli strain was reported to produce up to 3.92 g/L of 1,2,4-butanetriol from 20 g/L of xylose under fed-batch conditions. unl.edu Another study reported a production of 2.24 g/L of D-1,2,4-butanetriol from D-arabinose after optimizing the fermentation conditions. frontiersin.orgresearchgate.net More recent efforts using corn cob hydrolysate as a substrate have achieved titers as high as 43.4 g/L. nih.gov
| Starting Material | Engineered Organism | Key Enzymes Expressed | Reported Titer |
| D-Xylose | Escherichia coli | Xylose dehydrogenase, Xylonolactonase, Xylonate dehydratase, 2-Keto acid decarboxylase, Aldehyde reductase | 3.92 g/L unl.edu |
| D-Arabinose | Escherichia coli | D-arabinose dehydrogenase, D-arabinonate dehydratase, 2-Keto acid decarboxylase, Aldehyde reductase | 2.24 g/L frontiersin.orgresearchgate.net |
| Corn Cob Hydrolysate | Escherichia coli | Xylose dehydrogenase, Xylonolactonase, Xylonate dehydratase, α-ketoacid decarboxylase, YqhD (endogenous alcohol dehydrogenase) | 43.4 g/L nih.gov |
Engineered Escherichia coli Strains
Xylose-Dependent Pathways
The microbial synthesis of this compound (BT) from D-xylose represents a significant advancement in biocatalysis, offering a sustainable alternative to traditional chemical methods. sciepublish.com This pathway is particularly relevant due to the abundance of xylose in lignocellulosic biomass, such as corn cobs. nih.gov Engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, have been successfully modified to convert xylose into BT. sci-hub.seresearchgate.net The core of this biotransformation is a heterologous, multi-step enzymatic pathway that redirects the carbon flux from xylose, a C5 sugar, towards the production of the C4 polyol, BT. microbiologyresearch.org
The conversion of D-xylose to this compound is accomplished through a synthetic pathway constructed in a microbial host, involving a sequence of five key enzymatic reactions. nih.gov
Xylose Dehydrogenase (XDH): The pathway begins with the oxidation of D-xylose. Xylose dehydrogenase, such as XylB from Caulobacter crescentus, catalyzes the conversion of xylose into D-xylonolactone. sci-hub.se This intermediate subsequently undergoes spontaneous or enzyme-catalyzed hydrolysis to form D-xylonate. sci-hub.segoogle.com
Xylonolactonase: To ensure efficient conversion, a xylonolactonase (XylC) is often co-expressed to facilitate the ring-opening hydrolysis of D-xylonolactone into D-xylonate. nih.govresearchgate.net
Xylonate Dehydratase (XDT): The D-xylonate is then dehydrated by xylonate dehydratase (e.g., XylD from C. crescentus or native E. coli enzymes like YjhG) to form the key intermediate 2-keto-3-deoxy-D-xylonate (KDX). sci-hub.semicrobiologyresearch.orggenscript.com The activity of this iron-sulfur cluster-containing enzyme can be a rate-limiting step in the pathway. sci-hub.segenscript.com
2-Ketoacid Decarboxylase (KDC): This enzyme, for which several sources have been explored including from Lactococcus lactis (KdcA) and Pseudomonas putida (MdlC), catalyzes the non-oxidative decarboxylation of KDX to produce 3,4-dihydroxybutanal (DHB). sci-hub.seresearchgate.netnih.gov
Aldehyde Reductase (ALR) / Alcohol Dehydrogenase (ADH): In the final step, the aldehyde group of DHB is reduced to a primary alcohol, yielding this compound. frontiersin.org This reduction is often carried out by endogenous, NADPH-dependent aldehyde reductases within the host organism, such as YqhD in E. coli. sci-hub.seresearchgate.net
This engineered pathway effectively channels xylose into the desired non-natural product, bypassing the host's native pentose (B10789219) phosphate (B84403) pathway. microbiologyresearch.org
To maximize the carbon flux towards this compound and increase production yields, metabolic engineering strategies focus on eliminating competing pathways that consume the substrate or key intermediates. In E. coli, several gene deletions have proven effective.
A primary strategy involves blocking the native xylose utilization pathway by deleting the genes encoding xylose isomerase (xylA) and xylulokinase (xylB). researchgate.net This knockout prevents the cell from metabolizing xylose for growth via the pentose phosphate pathway, thereby redirecting it into the engineered BT synthesis pathway. researchgate.net
Further enhancements have been achieved by disrupting pathways that consume the intermediate D-xylonate. Deletion of genes such as yagE and yjhH, which are part of the native D-xylonate metabolic pathway in E. coli, has been shown to improve the final BT titer. researchgate.net Research has demonstrated that a final engineered strain featuring these disruptions could produce 0.88 g/L of BT from 10 g/L of D-xylose, a significant increase compared to strains without these modifications. researchgate.net
Similarly, in S. cerevisiae, the heterologous BT synthesis pathway operates independently of the yeast's native metabolism, which can lead to cofactor imbalances. nih.gov Engineering the NADH/NADPH balance is therefore a critical aspect of optimizing production in this host. sci-hub.senih.gov
Below is a table summarizing the effects of metabolic disruptions on BT production in E. coli.
| Strain Description | Target Gene(s) Disrupted | Substrate | BT Titer (g/L) | Molar Yield (%) |
| Engineered E. coli | xylAB, yjhH, yagE | D-xylose | 0.88 | 12.82 |
| Engineered E. coli | xylA, EcxylB | D-xylose | 3.92 | 27.7 |
Table 1: Impact of Metabolic Pathway Disruption on this compound Production in Engineered E. coli.
To achieve high-titer production of this compound suitable for industrial application, fed-batch fermentation is the preferred strategy. This approach allows for high cell densities and controlled substrate feeding, which mitigates substrate inhibition and byproduct formation.
Significant titers have been reported using engineered E. coli. In one study, a fed-batch process using xylose as the feedstock yielded 36.63 g/L of BT with a productivity of 1.14 g/L/h. nih.gov An even higher titer of 43.4 g/L was achieved when using corn cob hydrolysate, which is rich in xylose, demonstrating the process's viability with renewable feedstocks. nih.gov Another engineered E. coli strain produced 3.92 g/L of BT from 20 g/L of xylose under fed-batch conditions. researchgate.net
In Saccharomyces cerevisiae, optimizing fermentation conditions is crucial for managing cofactor balance. A fed-batch strategy with controlled, low-concentration feeding of both glucose and xylose was developed. nih.gov This method supports the necessary supply of NADH for the pathway while preventing glucose repression, leading to a BT titer of 6.6 g/L and a high molar yield of 57%. nih.gov
The table below presents a comparison of results from various fed-batch fermentation studies.
| Microorganism | Strain | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield |
| E. coli | BT-10 | Xylose | 36.63 | 1.14 | 0.67 mol/mol |
| E. coli | BT-10 | Corn Cob Hydrolysate | 43.4 | 1.09 | 0.9 mol/mol |
| E. coli | BL21ΔxylAB/pE-mdlCxylBC&pA-adhPyjhG | Xylose | 3.92 | N/A | 0.277 mol/mol |
| S. cerevisiae | Engineered Strain | Glucose & Xylose | 6.6 | N/A | 0.57 mol/mol |
| E. coli | WN13 | D-xylose | >10 | N/A | N/A |
Table 2: Fed-Batch Fermentation Results for this compound Production.
Glucose-Dependent Pathways
While xylose is a primary focus, glucose, being a readily available and industrially preferred carbon source, has also been explored for this compound production. frontiersin.org The synthesis from glucose requires more complex, non-natural pathways as it is a C6 sugar.
One reported strategy in E. coli involves the initial conversion of glucose to malate (B86768), an intermediate that shares structural similarities with BT. frontiersin.org This malate is then subjected to a six-step enzymatic conversion to produce BT. frontiersin.orgresearchgate.net An early proof-of-concept for this pathway reported a production titer of 120 ng/L. sciepublish.comfrontiersin.org The low efficiency of the initial CoA-dependent reaction, catalyzed by malate thiokinase, was identified as a significant bottleneck in this pathway. sciepublish.com
Another approach circumvents the use of xylose by first converting glucose into an intermediate that can enter the established BT synthesis pathway. For example, engineered E. coli strains have been developed to produce D-xylonic acid from glucose. dtic.mil This intermediate can then be channeled into the final three steps of the xylose-dependent pathway (dehydration, decarboxylation, and reduction) to yield BT. dtic.mil
More recently, a novel biosynthetic pathway was designed to produce BT from glucose via the nonessential amino acid homoserine. sciepublish.com This five-step pathway was constructed in a homoserine-producing E. coli strain and achieved a titer of 19.6 mg/L of BT from glucose. sciepublish.com
Arabinose-Dependent Pathways
L-arabinose, another C5 pentose sugar found in hemicellulose, can be used as a substrate to produce the (L)-enantiomer of 1,2,4-butanetriol. google.com The biosynthetic pathway from L-arabinose is analogous to the D-xylose pathway, involving a similar four-step enzymatic cascade. frontiersin.orggoogle.commountainscholar.org
The specific enzymes required for this conversion are:
L-arabinose dehydrogenase (ADG)
L-arabinonate dehydratase (ADT)
2-ketoacid decarboxylase (KDC)
Aldehyde reductase (ALR) or Dehydrogenase (DH) google.commountainscholar.org
The last two enzymes in the cascade can be the same as those used in the xylose-dependent pathway. mountainscholar.org Engineered E. coli has been successfully used to synthesize L-1,2,4-butanetriol from L-arabinose. google.comdtic.mil This allows for the production of either BT enantiomer by selecting the appropriate pentose sugar substrate and corresponding initial enzymes. google.comgoogle.com
Malate-Dependent Pathways
Pathways involving malate or its derivatives are central to both chemical and biological synthesis of this compound.
The traditional chemical synthesis route involves the reduction of esterified (S)-malic acid. cdnsciencepub.com This process typically employs a reducing agent like sodium borohydride (NaBH₄) under harsh reaction conditions. sciepublish.comcdnsciencepub.comgoogle.com While effective, this chemical method generates a substantial amount of borate salt byproducts, posing environmental concerns. sciepublish.comfrontiersin.org Catalytic hydrogenation of malic esters over copper-containing catalysts is another established chemical method. google.com
In the realm of biotechnology, malate serves as a key intermediate in biosynthetic pathways starting from glucose. sciepublish.comfrontiersin.org As previously mentioned, a synthetic pathway was constructed in E. coli to convert glucose-derived malate into BT. frontiersin.orgresearchgate.net This pathway begins with the activation of malate to malyl-CoA, followed by a series of reduction and transformation steps to yield the final product. sciepublish.com The development of these pathways represents an effort to create a fully biological route from simple sugars to this compound, avoiding the drawbacks of chemical synthesis.
Erythritol (B158007) as Substrate
Erythritol, a naturally occurring sugar alcohol (polyol), serves as a versatile C-4 chiral building block for the synthesis of various compounds. researchgate.netniscpr.res.in Its meso structure, possessing a plane of symmetry, allows for chemoenzymatic desymmetrization to produce enantiomerically pure intermediates. researchgate.net This strategy can be applied to the synthesis of this compound.
A potential pathway from erythritol involves a series of enzymatic and chemical transformations. The promiscuous nature of certain enzymes, such as diol dehydratases, can be exploited to catalyze the conversion of long-chain polyols like erythritol. researchgate.net While direct conversion of erythritol to 1,4-butanediol (B3395766) has been explored, a tailored approach is necessary for the stereocontrolled synthesis of the this compound isomer. researchgate.netacs.org
The synthesis can commence with the chemoenzymatic desymmetrization of an erythritol derivative. researchgate.net For instance, lipase-mediated reactions can selectively modify the erythritol structure to create a chiral intermediate. This chiral building block can then undergo further chemical modifications, such as protection and deprotection steps, to yield this compound. researchgate.net
Engineered Saccharomyces cerevisiae Strains
The yeast Saccharomyces cerevisiae has emerged as a promising microbial host for the sustainable production of this compound from renewable feedstocks like xylose. nih.gov Genetic engineering strategies have been employed to introduce and optimize a heterologous metabolic pathway, enabling the conversion of xylose to the target compound. nih.gov
Xylose Assimilation and Oxidative Metabolic Pathway
Unlike its native fermentative pathways, engineered S. cerevisiae utilizes a synthetic oxidative pathway to convert xylose into this compound. nih.govsci-hub.se This heterologous pathway consists of four main enzymatic steps:
Xylose to Xylonate: Xylose is first oxidized to xylonate. This initial conversion is catalyzed by an introduced xylose dehydrogenase (XylB), often sourced from Caulobacter crescentus. sci-hub.se
Xylonate to 2-keto-3-deoxy-xylonate (KDX): The xylonate is then dehydrated by xylonate dehydratase (XylD), another enzyme from C. crescentus, to form KDX. sci-hub.se
KDX to 3,4-dihydroxybutanal (DHB): KDX undergoes decarboxylation, a reaction facilitated by a 2-ketoacid decarboxylase (KDC), to produce DHB. sci-hub.se
DHB to 1,2,4-Butanetriol: The final step involves the reduction of DHB to 1,2,4-butanetriol, a reaction catalyzed by endogenous alcohol dehydrogenases (ADHs) within the yeast cell. sci-hub.se
This engineered pathway allows for the direct conversion of xylose, a major component of lignocellulosic biomass, into the desired chemical. nih.gov
Enzyme Overexpression for Production Enhancement
To improve the efficiency of the synthetic pathway and increase the final titer of this compound, researchers have focused on overexpressing key enzymes. A significant bottleneck was identified in the conversion of KDX to DHB. To address this, multiple copies of the 2-ketoacid decarboxylase gene (kdcA) from Lactococcus lactis were integrated into the yeast genome. nih.govsci-hub.se This strategy successfully reduced the accumulation of the intermediate KDX by 41% and enhanced butanetriol production. nih.govresearchgate.net
Further improvements have been achieved by screening for optimal 2-ketoacid decarboxylases and enhancing the expression of other pathway enzymes like xylose dehydrogenase and xylonate dehydratase. nih.gov For instance, after enhancing the activity of the rate-limiting enzyme D-xylonate dehydratase (XylD) and screening for an optimal 2-ketoacid decarboxylase, a yield of 1.7 g/L of 1,2,4-butanetriol was achieved from 10 g/L of xylose. nih.govfrontiersin.org
Table 1: Impact of Enzyme Overexpression on this compound Production
| Genetic Modification | Key Enzyme(s) Overexpressed | Substrate | Product Titer (g/L) | Molar Yield (%) | Reference |
|---|---|---|---|---|---|
| Initial Strain | XylB, XylD, KDC | 10 g/L Xylose | 0.02 | - | kobe-u.ac.jp |
| Enhanced KDC expression | XylB, XylD, kdcA (L. lactis) | 10 g/L Xylose | 1.7 | 24.5 | nih.gov |
| Multi-copy kdcA integration | XylB, XylD, multiple kdcA | - | - | - | nih.gov |
NADH/NADPH Balance Optimization
To address this cofactor imbalance, metabolic engineering strategies have been implemented. One successful approach involves the overexpression of an NADH kinase, encoded by the POS5 gene. nih.govsci-hub.se Specifically, a truncated version of POS5 (POS5Δ17), which lacks the mitochondrial targeting sequence, was overexpressed to increase the conversion of NADH to NADPH in the cytoplasm. nih.govresearchgate.net This manipulation resulted in a significant increase in the butanetriol titer, from 1.8 g/L to 2.2 g/L, corresponding to a molar yield of 31%. researchgate.netresearchgate.net
Further optimization through fed-batch fermentation with controlled feeding of low concentrations of glucose and xylose to support the supply of NADH led to a final titer of 6.6 g/L with a 57% molar yield. nih.gov
Table 2: Effect of NADH/NADPH Balance Engineering on this compound Production
| Strain Modification | Key Strategy | Product Titer (g/L) | Molar Yield (%) | Reference |
|---|---|---|---|---|
| Base Strain | Heterologous pathway | 1.8 | 26 | researchgate.net |
| POS5Δ17 Overexpression | NADH kinase overexpression | 2.2 | 31 | nih.govresearchgate.net |
| Fed-batch Fermentation | Low glucose/xylose feeding | 6.6 | 57 | nih.gov |
Iron Metabolism Engineering for Xylonate Dehydratase Activity
The enzyme xylonate dehydratase (XylD), which catalyzes the conversion of xylonate to KDX, is an iron-sulfur [Fe-S] cluster-containing protein. kobe-u.ac.jpnih.gov The proper assembly and availability of these [Fe-S] clusters are critical for the enzyme's activity. In S. cerevisiae, the activity of heterologously expressed XylD has been identified as a significant rate-limiting step in the butanetriol production pathway. kobe-u.ac.jpsci-hub.se
To enhance the activity of XylD, researchers have engineered the iron metabolism of the yeast. This has been achieved by modifying the expression of genes involved in [Fe-S] cluster biosynthesis and iron uptake. researchgate.net Specifically, the disruption of the BOL2 gene and the overexpression of the tTYW1 gene have been shown to improve the availability of iron within the cell. researchgate.net This strategy led to an approximately 6-fold improvement in the catalytic activity of XylD. kobe-u.ac.jp As a result of this enhanced XylD activity, combined with the screening of an optimal 2-ketoacid decarboxylase, the production of this compound reached 1.7 g/L from 10 g/L of xylose. nih.govresearchgate.netfrontiersin.org
Cell-Free Synthesis Approaches
Cell-free synthesis, or in vitro enzymatic cascade reactions, offers an alternative to whole-cell fermentation for the production of this compound. nih.gov This approach involves using purified enzymes to construct the biosynthetic pathway outside of a living organism. This method provides several advantages, including the circumvention of cellular regulation, the elimination of competing metabolic pathways, and the ability to operate under optimal reaction conditions for each enzyme. nih.govfrontiersin.org
A synthetic enzyme cascade has been successfully reconstituted in vitro to produce D-1,2,4-butanetriol from D-xylose. nih.gov This system allows for the precise control of enzyme concentrations, pH, temperature, and cofactor availability. nih.gov By optimizing these parameters, researchers were able to convert 18 g/L of xylose to 6.1 g/L of butanetriol within 40 hours, achieving a yield of 48.0%. nih.gov
More recent studies have pushed the boundaries of cell-free synthesis even further. Through a combination of enzyme selection and reaction optimization, a titer of 125 g/L of this compound was achieved from 180 g/L of D-xylose, with a yield greater than 97%. acs.org By identifying and mitigating byproduct formation, production was further increased to 170 g/L. acs.org
Table 3: Performance of Cell-Free Synthesis of this compound from D-Xylose
| System | Substrate Concentration (g/L) | Product Titer (g/L) | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Reconstituted Enzyme Cascade | 18 | 6.1 | 48.0 | 40 | nih.gov |
| Optimized Enzyme Cascade | 180 | 125 | >97 | - | acs.org |
| Optimized with Byproduct Mitigation | - | 170 | - | - | acs.org |
Strain Engineering and Synthetic Biology Methodologies
The microbial synthesis of this compound (BT) from renewable feedstocks represents a significant advancement over traditional chemical methods, which often involve harsh conditions and generate substantial waste. sciepublish.comnih.gov At the core of this biotechnological approach are strain engineering and synthetic biology, which involve the rational design and modification of microorganisms to function as efficient cell factories. kobe-u.ac.jpresearchgate.net Researchers have successfully engineered host organisms like Escherichia coli and Saccharomyces cerevisiae by introducing and optimizing non-natural biosynthetic pathways. ebi.ac.ukfrontiersin.orgresearchgate.net
The foundational pathway for producing BT from D-xylose, a major component of lignocellulosic biomass, involves a series of enzymatic reactions. ebi.ac.uksci-hub.se This pathway typically starts with the oxidation of D-xylose to D-xylonate, followed by dehydration to 2-keto-3-deoxy-D-xylonate (KDX). KDX is then decarboxylated to form 3,4-dihydroxybutanal (DHB), which is finally reduced to 1,2,4-butanetriol. sci-hub.seresearchgate.net Similarly, pathways from D-arabinose have been constructed. frontiersin.orgnih.gov The successful implementation of these pathways in microbial hosts has been achieved through the co-expression of multiple heterologous and endogenous enzymes, marking a pivotal step towards sustainable BT production. ebi.ac.uknih.govebrc.org These methodologies not only establish a production route but also provide a platform for further optimization to achieve industrially relevant titers and yields. researchgate.netebrc.org
Enzyme Screening and Optimization
A critical step in developing a robust biosynthetic pathway is the selection and enhancement of the constituent enzymes. The catalytic efficiency of enzymes in the BT pathway is a common bottleneck, and researchers have dedicated significant effort to screening enzymes from diverse microbial sources to identify the most effective candidates. frontiersin.orgresearchgate.net This process involves evaluating enzymes for key steps, including dehydrogenation, decarboxylation, and reduction. frontiersin.orgnih.gov
For instance, in the construction of a BT pathway in E. coli from D-arabinose, various D-arabinose dehydrogenases, D-arabinonate dehydratases, 2-keto acid decarboxylases, and aldehyde reductases were screened. frontiersin.orgnih.gov This systematic evaluation led to the selection of a high-performing enzyme combination: ADG from Burkholderia sp., AraD from Sulfolobus solfataricus, KivD from Lactococcus lactis, and the native E. coli AdhP. frontiersin.org Similarly, for the final reduction step to BT, multiple NADH-dependent aldehyde reductases (ALRs) were investigated, identifying YqhD from E. coli and ADH2 from Saccharomyces cerevisiae as highly effective catalysts. nih.gov In another study, the benzoylformate decarboxylase (MdlC) was identified as a key enzyme whose activity limits BT production. researchgate.net
The table below summarizes various enzymes screened for the biosynthesis of this compound.
| Enzyme Type | Gene | Source Organism | Function | Reference |
| D-arabinose Dehydrogenase | ADG | Burkholderia sp. | D-arabinose to D-arabinonate | frontiersin.orgnih.gov |
| D-arabinonate Dehydratase | AraD | Sulfolobus solfataricus | D-arabinonate to 2-keto-3-deoxy-D-arabinonate | frontiersin.orgnih.gov |
| 2-keto acid Decarboxylase | KivD | Lactococcus lactis | 2-keto-3-deoxy-D-arabinonate to 3,4-dihydroxybutanal | frontiersin.orgnih.gov |
| 2-keto acid Decarboxylase | kdcA | Lactococcus lactis | 2-keto-3-deoxy-xylonate to 3,4-dihydroxybutanal | sci-hub.senih.gov |
| 2-keto acid Decarboxylase | MdlC | Pseudomonas putida | Decarboxylation of 2-keto acids | researchgate.netresearchgate.net |
| Aldehyde Reductase | AdhP | Escherichia coli | 3,4-dihydroxybutanal to 1,2,4-Butanetriol | frontiersin.orgnih.gov |
| Aldehyde Reductase | YqhD | Escherichia coli | Reduction of 3,4-dihydroxybutanal | nih.gov |
| Aldehyde Reductase | ADH2 | Saccharomyces cerevisiae | 3,4-dihydroxybutanal to 1,2,4-Butanetriol | frontiersin.orgnih.gov |
| Xylose Dehydrogenase | XylB | Caulobacter crescentus | D-xylose to D-xylonate | ebi.ac.uksci-hub.se |
| Xylonate Dehydratase | XylD | Caulobacter crescentus | D-xylonate to 2-keto-3-deoxy-xylonate | sci-hub.seresearchgate.net |
| Xylonate Dehydratase | yjhG | Escherichia coli | D-xylonate to 2-keto-3-deoxy-xylonate | ebi.ac.uknih.gov |
Optimization often extends beyond simple screening to include protein engineering. For example, site-directed mutagenesis of the F245L mutation in one reductase improved its catalytic efficiency by 3.5-fold. Co-expression of chaperone proteins like GroES-GroEL has also been explored to improve the activity of specific enzymes such as xylose dehydrogenase (Xdh), although it was found to negatively impact MdlC activity. researchgate.net
Genetic Manipulation for Pathway Enhancement
Once a functional pathway is established, genetic manipulation is employed to enhance carbon flux towards the target product and eliminate competing metabolic reactions. ebi.ac.ukfrontiersin.org A primary strategy is the deletion of genes that encode for enzymes in branch pathways, which divert substrates and intermediates away from BT synthesis. frontiersin.orgresearchgate.netnih.gov
In E. coli, genes responsible for the native metabolism of xylose (xylAB) and arabinose (fucI) have been knocked out to channel these sugars exclusively into the engineered BT pathway. ebi.ac.ukfrontiersin.org Further refinements include the deletion of genes encoding for 2-keto acid reductases (yiaE) or aldolases (yagE, yjhH), which consume pathway intermediates. frontiersin.orgnih.gov The inactivation of yiaE alone led to a significant increase in BT production, reaching 5.1 g/L. nih.gov The use of advanced gene-editing tools like the CRISPR/Cas9 system has facilitated these precise genomic modifications in E. coli. sciepublish.commdpi.comnih.gov
Another key aspect of genetic manipulation is the fine-tuning of the expression levels of pathway enzymes to balance metabolic flow and prevent the accumulation of toxic intermediates. ebi.ac.ukresearchgate.net This can be achieved by varying promoter strengths or plasmid copy numbers. researchgate.net Overexpression of rate-limiting enzymes is a common approach. For instance, co-overexpressing the xylonate dehydratase YjhG with the aldehyde reductase YqhD improved BT production by 30%. nih.gov In S. cerevisiae, integrating multiple copies of the kdcA gene from Lactococcus lactis successfully reduced the accumulation of the intermediate KDX by 41%. sci-hub.senih.gov
The table below highlights key genetic modifications and their reported impact on 1,2,4-Butanetriol production.
| Host Organism | Genetic Modification | Strategy | Impact on BT Titer | Reference |
| Escherichia coli | Deletion of xylAB | Block native xylose metabolism | Part of initial strain construction | ebi.ac.uk |
| Escherichia coli | Deletion of yiaE | Eliminate competing branch pathway | Increased production to 5.1 g/L | nih.gov |
| Escherichia coli | Deletion of yagE | Eliminate intermediate consumption | 10% increase in BT titer | frontiersin.org |
| Escherichia coli | Deletion of ptsG and pgi | Eliminate catabolite repression, enhance NADPH | Enabled production of 43.4 g/L from corn cob hydrolysate | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Multiple integrations of kdcA | Enhance downstream pathway flux | Reduced KDX intermediate by 41%, increased BT titer | sci-hub.senih.gov |
| Saccharomyces cerevisiae | Overexpression of POS5Δ17 | Improve NADH/NADPH balance | Resulted in BT titer of 2.2 g/L | sci-hub.senih.gov |
| Saccharomyces cerevisiae | Fe metabolic engineering | Enhance Fe-S cluster enzyme (XylD) activity | 6-fold improvement in catalytic activity, 1.7 g/L BT titer | kobe-u.ac.jpresearchgate.net |
Cofactor and Carbon Flux Augmentation
To address this, metabolic engineers have implemented several strategies. In Saccharomyces cerevisiae, overexpression of a cytosolic NADH kinase (POS5Δ17) was used to convert excess NADH to NADPH, which relieved the cofactor imbalance and increased the BT titer to 2.2 g/L. sci-hub.senih.gov In Escherichia coli, a key strategy to augment the NADPH pool is to redirect carbon flux through the pentose phosphate pathway (PPP). This is achieved by deleting the pgi gene, which encodes glucose-6-phosphate isomerase, thereby blocking the glycolytic (EMP) pathway and forcing glucose metabolism through the NADPH-generating PPP. nih.gov
Managing carbon flux also involves overcoming carbon catabolite repression (CCR), a regulatory mechanism where the presence of a preferred carbon source like glucose prevents the utilization of other sugars such as xylose. nih.gov To enable the simultaneous consumption of mixed sugars present in biomass hydrolysates, the gene ptsG, which encodes a primary glucose transporter, was deleted in E. coli. nih.gov This modification, combined with the pgi deletion, was instrumental in achieving a high BT titer of 43.4 g/L from corn cob hydrolysate. nih.govresearchgate.net
Further optimization of carbon flux includes enhancing the supply of precursors. In one study, feeding low concentrations of glucose alongside xylose supported the supply of NADH, boosting the BT titer to 6.6 g/L in engineered S. cerevisiae. sci-hub.senih.gov Another innovative approach involved engineering a homoserine-producing E. coli strain to channel carbon from glucose to BT via a novel pathway, demonstrating the potential of rerouting central metabolites. sciepublish.com
| Strategy | Modification/Condition | Host Organism | Objective | Outcome | Reference |
| Cofactor Rebalancing | Overexpression of NADH kinase (POS5Δ17) | S. cerevisiae | Convert NADH to NADPH | BT titer increased to 2.2 g/L | sci-hub.senih.gov |
| NADPH Supply Enhancement | Deletion of pgi gene | E. coli | Force flux through Pentose Phosphate Pathway | Increased NADPH availability for the final reduction step | nih.gov |
| Carbon Source Co-utilization | Deletion of ptsG gene | E. coli | Eliminate glucose-based catabolite repression | Enabled efficient use of mixed sugars from hydrolysate | nih.gov |
| Cofactor Supplementation | Low-concentration glucose feeding | S. cerevisiae | Support NADH supply for the pathway | BT titer increased to 6.6 g/L | sci-hub.senih.gov |
| Carbon Flux Rerouting | Engineering homoserine overproduction | E. coli | Create a novel pathway from glucose | Achieved production of 19.6 mg/L BT | sciepublish.com |
Intermediate Boosting Strategies
In a study focused on the biocatalytic production of (S)-BT from D-xylose, researchers found that by adding an intermediate of the cascade, they could significantly push the STY. uq.edu.au This tactic allowed for a reduction of up to 90% of the required redox cofactor while still achieving an STY of 3.7 g/L/h. uq.edu.auacs.org By further applying the intermediate boosting approach, the STY was increased to an impressive 9.4 g/L/h. uq.edu.auacs.org
This strategy is particularly effective because it can help overcome bottlenecks associated with early enzymatic steps or alleviate the burden of cofactor regeneration. After identifying that byproduct formation was a potential rate-limiting factor, the application of intermediate boosting, combined with other optimizations, enabled the production of (S)-BT to reach 1.6 M (170 g/L). uq.edu.au This demonstrates the power of combining process engineering strategies with biocatalyst optimization to achieve exceptionally high product titers that approach the limits of microbial tolerance. uq.edu.au
Sustainable Biomanufacturing and Green Chemistry Principles
The microbial production of this compound aligns strongly with the principles of sustainable biomanufacturing and green chemistry. nih.govkobe-u.ac.jpresearchgate.net Traditional chemical synthesis routes for BT, such as the reduction of malic acid esters with sodium borohydride (NaBH₄), are fraught with environmental and safety issues. sciepublish.comkobe-u.ac.jp These processes require harsh reaction conditions, including high temperatures and pressures, and generate significant quantities of toxic byproducts like borate salts, leading to pollution and high disposal costs. sciepublish.comkobe-u.ac.jp
In contrast, biosynthetic routes offer a more environmentally friendly and sustainable alternative. nih.govresearchgate.net These methods utilize renewable and abundant biomass, such as lignocellulose-derived sugars like D-xylose from agricultural waste (e.g., rice straw and corn cobs), as the primary feedstock. kobe-u.ac.jpnih.govresearchgate.net This approach reduces reliance on petroleum-based raw materials and contributes to a circular bioeconomy. kobe-u.ac.jpresearchgate.net
Advanced Research Applications of S 1,2,4 Butanetriol in Specialty Chemicals
Pharmaceutical Synthesis Intermediates
The intrinsic chirality of (S)-1,2,4-butanetriol makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs). frontiersin.org Its derivatives are recognized as crucial chiral synthetic blocks for a range of natural products and medicines. google.com
This compound serves as a foundational chiral synthon, a building block used to introduce a specific stereocenter into a target molecule. This is critical in drug development, where often only one enantiomer of a chiral drug exhibits the desired therapeutic effect. Researchers utilize S-BT as a starting material for the enantioselective synthesis of a variety of bioactive compounds and organic building blocks. chemicalbook.comsigmaaldrich.com
Key transformations of this compound include its conversion into other useful chiral intermediates. For example, it can be used to prepare (+)-3,4-epoxy-1-butanol and (S)-3-hydroxytetrahydrofuran, the latter being a significant intermediate for antiviral drugs. google.comchemicalbook.com Its utility is demonstrated in its application to synthesize complex structures like (-)-(2S, 3R)-Methanoproline and various ferrocenyl-1,3-dioxanes. chemicalbook.com
Table 1: Bioactive Compounds and Building Blocks Derived from this compound
| Derived Compound/Building Block | Synthetic Application/Significance | References |
| (S)-3-Hydroxytetrahydrofuran | Intermediate for HIV protease inhibitors like Amprenavir. google.comresearchgate.net | google.com, researchgate.net |
| (+)-3,4-Epoxy-1-butanol | A versatile chiral building block in organic synthesis. chemicalbook.comsigmaaldrich.com | chemicalbook.com, sigmaaldrich.com |
| (-)-(2S, 3R)-Methanoproline | A constrained amino acid analog used in peptide research. chemicalbook.com | chemicalbook.com |
| (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxane | A chiral auxiliary used in asymmetric synthesis. chemicalbook.comsigmaaldrich.com | chemicalbook.com, sigmaaldrich.com |
| (S)-1,2,4-Triacetoxybutane | An acetylated derivative used for further chemical modification. chemicalbook.comsigmaaldrich.com | chemicalbook.com, sigmaaldrich.com |
This compound is a key precursor in the synthesis of prominent cholesterol-lowering drugs. bayvillechemical.netwikipedia.orgjapsonline.com It is often converted into an intermediate, such as (S)-3-hydroxy-gamma-butyrolactone, which then forms the chiral side chain of several statin drugs and other cholesterol absorption inhibitors. bayvillechemical.netwikipedia.org The optical purity of S-BT is a critical factor in these syntheses. google.com
Rosuvastatin (B1679574), a widely prescribed statin, features a chiral dihydroxy heptenoic acid side chain. The synthesis of this side chain can utilize intermediates derived from this compound. unl.edubayvillechemical.net Although various synthetic routes exist, many rely on building blocks that can be sourced from S-BT. For instance, this compound can be converted to (S)-3-hydroxy-γ-butyrolactone, which is a recognized synthon for the D-3,4-dihydroxybutanoic acid portion of Rosuvastatin. bayvillechemical.net The therapeutic form of Rosuvastatin is the (3R, 5S) diastereomer, making the use of a stereochemically defined precursor like S-BT advantageous for an efficient and stereoselective synthesis.
Ezetimibe (B1671841), a cholesterol absorption inhibitor, also contains critical stereocenters for its biological activity. sorbonne-nouvelle.fr this compound serves as a precursor for the synthesis of Ezetimibe. unl.edubayvillechemical.netwikipedia.org The synthesis often involves BT-based precursors to enable the stereoselective formation of the characteristic β-lactam ring of Ezetimibe. The precise stereochemistry provided by the butanetriol-derived synthon is essential for constructing the correct final structure of the drug. researchgate.net
This compound plays an important role in the synthesis of certain antiviral drugs, specifically HIV protease inhibitors. frontiersin.orgresearchgate.netnih.govfrontiersin.org It is a direct precursor to (S)-3-hydroxytetrahydrofuran, a key structural component of both Amprenavir and its phosphate (B84403) pro-drug, Fosamprenavir. google.comresearchgate.netfrontiersin.org The synthesis involves an acid-mediated cyclodehydration of this compound to form the five-membered (S)-3-hydroxytetrahydrofuran ring. chemicalbook.comrsc.org This intermediate is then incorporated into the final drug structure. The stereoselective synthesis of this fragment is challenging, making the route from the readily available and optically pure S-BT highly valuable. rsc.org
Table 2: Role of this compound in Antiviral Synthesis
| Antiviral Agent | Key Intermediate Derived from S-BT | Synthetic Transformation | References |
| Amprenavir | (S)-3-Hydroxytetrahydrofuran | Cyclodehydration of S-BT | google.com, researchgate.net, frontiersin.org |
| Fosamprenavir | (S)-3-Hydroxytetrahydrofuran | Cyclodehydration of S-BT | researchgate.net, rsc.org |
The utility of this compound extends to the complex and challenging field of natural product total synthesis. Its defined stereochemistry and versatile hydroxyl groups allow it to serve as a chiral starting material for building intricate molecular architectures. chemicalbook.comcdnsciencepub.com A straightforward preparation method for S-BT from the readily available (S)-malic acid has made it an even more attractive precursor for this purpose. cdnsciencepub.com
Research has demonstrated its successful application in the enantioselective total synthesis of the piperidine (B6355638) alkaloids (+)-azimine and (+)-carpaine. chemicalbook.comsigmaaldrich.com In these syntheses, S-BT provides a chiral carbon backbone that is elaborated through multiple steps to achieve the final complex natural product. It has also been identified as a valuable precursor in a synthetic approach toward the avermectin (B7782182) B1a aglycon, a complex macrocyclic lactone. cdnsciencepub.com
(+)-Carpaine
Formation of Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. This compound and its derivatives are used to create these auxiliaries, particularly for applications in asymmetric catalysis.
The chiral auxiliary (3S)-4-Methoxybutane-1,3-diol is synthesized from this compound. chemicalbook.comthieme-connect.com This conversion is achieved through a three-step process: first, the formation of an isomerically pure acetal (B89532) with p-nitrobenzaldehyde; second, the methylation of the remaining free hydroxyl group (O-methylation); and third, hydrolysis to remove the acetal and reveal the diol. chemicalbook.comthieme-connect.com This specific diol is highly valuable as an auxiliary in the synthesis of planar-chiral metallocenes, such as (pS)-1-(diphenylphosphino)-2-formyl-1′,2′,3′,4′,5′-pentamethylferrocene. thieme-connect.com
This compound is instrumental in the "chiral acetal approach" for preparing enantiopure 1,2-disubstituted ferrocenes, which are important ligands in asymmetric catalysis. ethz.ch In this method, a chiral acetal is formed between formylferrocene and this compound. ethz.chacs.org This acetal group then directs the lithiation of the ferrocene (B1249389) core to the ortho position with high diastereoselectivity (typically 99:1). ethz.ch The resulting lithiated intermediate can react with various electrophiles to generate a wide array of enantiopure ortho-substituted ferrocenyl aldehydes. acs.org These aldehydes are precursors to numerous chiral ferrocene-based ligands with predictable absolute configurations, which are used to catalyze asymmetric reactions. acs.org Additionally, phosphite (B83602) ligands derived from this compound have been used in the synthesis of titanocene (B72419) complexes. researchgate.net
(3S)-4-Methoxybutane-1,3-diol
Drug Delivery System Investigations
This compound is being explored for its potential role in advanced drug delivery systems. Its utility in this field stems from its biocompatibility and the chemical properties of its three hydroxyl groups. researchgate.net These hydroxyl groups can form stable, non-covalent complexes with active pharmaceutical ingredients, primarily through hydrogen bonding. This interaction can influence the solubility and stability of a drug. Research indicates its potential use as a precursor for synthesizing cationic lipids used in drug delivery vehicles and for creating retardants that can control the release rate of a drug from a formulation. researchgate.netfrontiersin.org
Data Tables
Table 1: Synthesis of Specialty Chemicals from this compound
| Target Compound | Key Intermediate/Reaction Type | Application Area |
| (+)-Azimine | Intramolecular Hetero-Diels-Alder; Yamaguchi Macrocyclization | Natural Product Synthesis |
| (+)-Carpaine | Intramolecular Hetero-Diels-Alder; Yamaguchi Macrocyclization | Natural Product Synthesis |
| (-)-(2S, 3R)-Methanoproline | Cyclic Sulfate Condensation | Constrained Amino Acid Synthesis |
| (3S)-4-Methoxybutane-1,3-diol | Acetal Formation, O-methylation, Hydrolysis | Chiral Auxiliary for Metallocenes |
| Planar-Chiral Ferrocenes | Chiral Acetal Directed ortho-Lithiation | Chiral Ligand Synthesis |
| Drug Delivery Components | Complexation via Hydrogen Bonding | Pharmaceutical Formulation |
Biocompatibility and Complex Formation
The molecular structure of this compound makes it a subject of interest for biological applications, particularly in drug delivery systems. Its biocompatibility is a key attribute currently under investigation. The presence of multiple hydroxyl groups is crucial, as they can form hydrogen bonds with other molecules. This ability to form stable, non-covalent complexes with active pharmaceutical ingredients is fundamental to its potential applications. These interactions can influence the solubility and stability of the complexed molecules. Research is exploring how these properties can be harnessed for therapeutic purposes.
Facilitating Transport and Release
Building on its ability to form complexes, this compound is researched for its capacity to facilitate the transport and controlled release of pharmaceutical compounds. By forming stable complexes, it can act as a carrier for active ingredients within a biological system. It serves as a precursor in the synthesis of retardants, which are designed to control the release rate of drugs. nih.govresearchgate.net This controlled-release mechanism is a critical area of pharmaceutical development, aiming to optimize drug efficacy and patient outcomes.
Energetic Material Precursor Research
This compound is a key precursor in the synthesis of advanced energetic materials. nih.gov Its primary role in this field is as the starting material for 1,2,4-Butanetriol (B146131) Trinitrate (BTTN), a high-performance energetic plasticizer. nih.gov
Synthesis of 1,2,4-Butanetriol Trinitrate (BTTN)
The synthesis of 1,2,4-Butanetriol Trinitrate (BTTN) is achieved through the nitration of this compound. asianpubs.orgwikipedia.org This chemical process involves reacting the butanetriol with a mixed acid solution under carefully controlled temperature conditions. asianpubs.org
The standard laboratory synthesis involves the following key steps and reagents:
| Parameter | Specification |
| Primary Reagent | This compound |
| Nitrating Agent | Mixture of Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |
| Acid Ratio | HNO₃:H₂SO₄ ratio of 2:3 asianpubs.org |
| Reaction Temperature | Maintained below -10 °C during initial mixing asianpubs.org |
| Addition Temperature | Must not exceed 10 °C during the dropwise addition of butanetriol asianpubs.org |
| Safety Threshold | Reaction temperature must not exceed 15 °C to prevent explosion asianpubs.org |
After the reaction is complete, the resulting BTTN is separated and washed, typically with warm water and a sodium carbonate solution, to neutralize residual acids. asianpubs.org
BTTN as a Safer Nitroglycerin Alternative
BTTN was developed as a direct replacement for nitroglycerin (NG), a widely used but notoriously unstable energetic material. asianpubs.org Research has demonstrated that BTTN possesses superior safety and stability characteristics compared to nitroglycerin. nih.govwikipedia.orgdtic.mil It is significantly less volatile, less sensitive to shock, and more thermally stable. wikipedia.orgdtic.mil These properties make it a safer alternative for handling, transportation, and storage in energetic formulations.
A comparison of key properties highlights the advantages of BTTN:
| Property | 1,2,4-Butanetriol Trinitrate (BTTN) | Nitroglycerin (NG) |
| Volatility | Lower; approximately six times less volatile than NG dtic.mil | Higher dtic.mil |
| Thermal Stability | Higher dtic.mil | Lower dtic.mil |
| Shock Sensitivity | Substantially less shock sensitive dtic.mil | More shock sensitive dtic.mil |
| Freezing Point | Lower dtic.mil | Higher; prone to crystallization at low temperatures dtic.mil |
The use of BTTN addresses significant drawbacks of nitroglycerin, such as its tendency to crystallize in propellant formulations at low temperatures, which can lead to cracking and failure. dtic.mil
Applications in Propellants and Explosives
BTTN is a critical component in modern high-energy materials, primarily serving as an energetic plasticizer in propellant and explosive formulations. asianpubs.org Its function is to soften the polymer matrix of the material, making it more flexible and improving its mechanical properties, such as tensile strength and toughness. asianpubs.org This enhancement improves the safety and reliability of the final product. asianpubs.org
Specific applications include:
Solid Rocket Propellants: BTTN is used extensively in solid propellants for rockets and missiles. wikipedia.org It is a component in the propellant used by virtually all single-stage U.S. military missiles, including the Hellfire system. wikipedia.org
Plasticizer in Formulations: It is incorporated into nitrocellulose-based propellants to improve their physical properties. wikipedia.org
Burn Rate Modification: In propellants, BTTN can help tailor the ballistics by modifying the burn rate. asianpubs.org
Smokeless Propellants: Its oxidizing properties allow for the formulation of propellants with reduced smoke, which is advantageous for military applications requiring concealment. google.com
Polymeric Materials Research
Beyond energetic materials, this compound is utilized in research focused on the production of various polymeric materials. nih.gov Its trifunctional nature, with three hydroxyl groups, makes it a valuable cross-linking agent or monomer in polymerization reactions. It is specifically noted for its use in the synthesis of polyurethanes, where it can contribute to the polymer's structural properties. nih.gov
Utilization in Polyurethane Production
This compound is a valuable monomer in the production of polyurethanes. nih.govresearchgate.netresearchgate.net Polyurethanes are a class of polymers formed by the reaction of polyols (compounds with multiple hydroxyl groups) with diisocyanates or polyisocyanates. The properties of the resulting polyurethane can be tailored by carefully selecting the monomers.
In this context, this compound functions as a polyol. Due to its three hydroxyl groups, it can act as a cross-linking agent. When incorporated into the polymer backbone, it creates a three-dimensional network structure. This cross-linking enhances the rigidity, thermal stability, and mechanical strength of the final polyurethane material compared to polymers made with only diols. Its specific chirality can also be exploited to synthesize polyurethanes with unique stereochemical structures, potentially influencing properties like biodegradability and material morphology.
Biodegradable Polyester Building Blocks
This compound is a promising building block for creating biodegradable polyesters. verifiedmarketresearch.com Aliphatic polyesters are a major class of biodegradable polymers, often synthesized through the polycondensation of diols and dicarboxylic acids. mdpi.com The inclusion of a trifunctional monomer like this compound allows for the synthesis of branched or cross-linked polyesters.
The general synthesis involves a polycondensation reaction where the hydroxyl groups of this compound react with the carboxylic acid groups of a dicarboxylic acid monomer (such as succinic acid or adipic acid) to form ester linkages, releasing water as a byproduct. mdpi.com Using this compound can increase the glass transition temperature and modify the crystallization behavior of the resulting polyester. nih.gov The presence of ester bonds makes the polymer susceptible to hydrolysis, which is a key step in biodegradation. As a bio-based monomer, its use aligns with the development of sustainable materials to reduce dependence on petrochemicals. nih.gov
Organic Synthesis Building Block
The chiral nature and polyol functionality of this compound make it a crucial starting material, or chiral synthon, for the stereoselective synthesis of a wide range of organic molecules. chemicalbook.com
Preparation of Complex Molecules
This compound serves as a key intermediate in the synthesis of several pharmaceuticals and other complex organic compounds. google.com Its defined stereochemistry is transferred to the final product, which is often critical for its biological activity.
Notable examples include:
Cholesterol-Lowering Drugs: Derivatives of this compound are used as intermediates in the synthesis of rosuvastatin (Crestor) and ezetimibe (Zetia). wikipedia.org
Natural Product Synthesis: It is a starting material for the enantioselective total syntheses of alkaloids like (+)-azimine and (+)-carpaine. chemicalbook.com
Other Chiral Building Blocks: It can be converted into other useful synthons such as (S)-3-hydroxytetrahydrofuran and (+)-3,4-epoxy-1-butanol. chemicalbook.comgoogle.com
Table 1: Examples of Complex Molecules Synthesized from this compound
| Starting Material | Target Molecule | Application/Class | Reference |
| This compound | Rosuvastatin (Crestor) | Cholesterol-lowering drug | wikipedia.org |
| This compound | Ezetimibe (Zetia) | Cholesterol-lowering drug | wikipedia.org |
| This compound | (+)-Azimine | Alkaloid | chemicalbook.com |
| This compound | (+)-Carpaine | Alkaloid | chemicalbook.com |
| This compound | (S)-3-hydroxytetrahydrofuran | Chiral intermediate | google.com |
Specific Chemical Transformations
The hydroxyl groups of this compound can undergo a variety of chemical transformations, including oxidation and reduction, to yield different functional groups.
The primary alcohol groups in this compound can be selectively oxidized to form aldehydes or further oxidized to carboxylic acids, depending on the reagents and reaction conditions. The secondary alcohol is generally more resistant to oxidation.
Partial Oxidation: Using a mild oxidizing agent like manganese dioxide (MnO₂) can lead to the partial oxidation of a primary hydroxyl group to an aldehyde, such as 3-hydroxybutanal.
Complete Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid, can oxidize the primary alcohol to a carboxylic acid, ultimately yielding malic acid.
These transformations are fundamental in modifying the butanetriol scaffold for further synthetic steps.
Table 2: Oxidation Reactions of this compound
| Reagent(s) | Product Type | Example Product | Reference |
| Manganese Dioxide (MnO₂) | Aldehyde | 3-Hydroxybutanal | |
| Potassium Permanganate (KMnO₄) / Sulfuric Acid (H₂SO₄) | Carboxylic Acid | Malic Acid |
This compound can be reduced to yield simpler alcohols and hydrocarbons. This process involves the chemical removal of one or more hydroxyl groups. The reduction of alcohols is not a direct process and typically requires converting the hydroxyl group into a better leaving group (such as a tosylate, mesylate, or halide) first. This is followed by a reduction step, often using a hydride source like lithium aluminum hydride or through catalytic hydrogenation, to replace the leaving group with a hydrogen atom. This sequence allows for the targeted deoxygenation of the molecule, providing access to a different range of chemical structures from the same starting material.
Substitution Reactions to Form Halogenated Compounds and Ethers
This compound serves as a key starting material for producing more complex molecules through various chemical transformations, including substitution reactions that yield halogenated compounds and ethers. The hydroxyl groups of the butanetriol can be replaced by halogens or ether groups, creating valuable intermediates for further synthesis.
One documented example involves the conversion of (S)-(-)-butanetriol into a chlorosulfite. chemicalbook.com This reaction is a key step in a multi-gram scale synthesis, demonstrating the practical application of substitution on this chiral scaffold. chemicalbook.com Another synthetic pathway involves the O-methylation of an acetal derivative of this compound to produce (3S)-4-Methoxybutane-1,3-diol, an important chiral auxiliary. chemicalbook.com This process includes the formation of an acetal with p-nitrobenzaldehyde, followed by O-methylation and subsequent hydrolysis. chemicalbook.com The formation of ethers can sometimes be an unintended side reaction, which can be controlled by managing reaction conditions such as temperature. dtic.mil
Derivatization for Advanced Applications
The chiral nature and polyol structure of this compound make it an ideal precursor for derivatization into a variety of advanced chemical structures. sigmaaldrich.comsigmaaldrich.comchemdad.com These derivatives are instrumental in fields ranging from pharmaceuticals to materials science. Key derivatization strategies include acetylation, esterification, and the formation of cyclic structures like epoxides, dioxanes, and dioxolanes. chemicalbook.comsigmaaldrich.com
Acetylation to (S)-1,2,4-triacetoxybutane
This compound can be readily converted to (S)-1,2,4-triacetoxybutane through acetylation. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdad.com This reaction typically involves treating the triol with acetic anhydride (B1165640). sigmaaldrich.comsigmaaldrich.comchemdad.com A detailed procedure describes this conversion using acetic anhydride in dichloromethane (B109758), with pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. This method proceeds at room temperature and, after workup and flash chromatography, yields (S)-1,2,4-triacetoxybutane as a colorless oil.
Table 1: Reaction Details for Acetylation of this compound
| Parameter | Details | Source |
|---|---|---|
| Product | (S)-1,2,4-triacetoxybutane | |
| Reagents | Acetic anhydride, pyridine, DMAP | |
| Solvent | Dichloromethane | |
| Yield | 93% |
| Appearance | Colorless oil | |
Esterification to (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane
For applications requiring a solid, crystalline derivative, such as for structural confirmation or purification, this compound is esterified. The reaction with 3,5-dinitrobenzoyl chloride converts the triol into (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdad.com This esterification is carried out in dichloromethane with triethylamine (B128534) (Et3N) and a catalytic amount of DMAP. The product is a solid that can be purified by recrystallization.
Table 2: Reaction Details for Esterification of this compound
| Parameter | Details | Source |
|---|---|---|
| Product | (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane | |
| Reagents | 3,5-dinitrobenzoyl chloride, Et3N, DMAP | |
| Solvent | Dichloromethane | |
| Yield | 97% |
| Melting Point | 172-174 °C | |
Formation of Chiral Epoxides
This compound is a valuable starting material for the synthesis of chiral epoxides, which are highly sought-after intermediates in asymmetric synthesis. sigmaaldrich.com Specifically, it is used to prepare the organic building block (+)-3,4-epoxy-1-butanol. chemicalbook.comsigmaaldrich.com Chiral epoxides are versatile reagents that can undergo ring-opening reactions with various nucleophiles, allowing for the stereocontrolled introduction of new functional groups and the construction of complex chiral molecules. acs.orgnih.gov The synthesis of these epoxides from a chiral precursor like this compound ensures the transfer of stereochemical information to the final product.
Formation of Dioxanes and Dioxolanes
The 1,2-diol and 1,4-diol functionalities within this compound allow for the formation of five-membered dioxolane rings and six-membered dioxane rings, respectively. sigmaaldrich.com These cyclic acetals are often used as protecting groups for the hydroxyl functions or as chiral templates in asymmetric reactions. organic-chemistry.orgwikipedia.org
Dioxolanes and dioxanes are typically formed by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.orggoogle.com For instance, this compound can be reacted with cyclohexanone (B45756) and p-toluenesulfonic acid to yield O-cyclohexylidene-1,2,4-butanetriol. This reaction primarily produces the five-membered 1,2-acetal (dioxolane) with a small amount of the isomeric six-membered 2,4-acetal (dioxane). Another example is the preparation of (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxane, a chiral building block derived from this compound. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdad.com The formation of these dioxane rings can serve as an effective template for diastereoselective reactions. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-(-)-Butanetriol |
| Halogenated Compounds |
| Ethers |
| Chlorosulfite |
| (3S)-4-Methoxybutane-1,3-diol |
| p-Nitrobenzaldehyde |
| (S)-1,2,4-triacetoxybutane |
| Acetic anhydride |
| Pyridine |
| 4-dimethylaminopyridine (DMAP) |
| Dichloromethane |
| (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane |
| 3,5-dinitrobenzoyl chloride |
| Triethylamine (Et3N) |
| Chiral Epoxides |
| (+)-3,4-epoxy-1-butanol |
| Dioxanes |
| Dioxolanes |
| Cyclohexanone |
| p-Toluenesulfonic acid |
| O-cyclohexylidene-1,2,4-butanetriol |
Analytical and Characterization Methodologies for S 1,2,4 Butanetriol Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of (S)-1,2,4-butanetriol from complex mixtures, such as fermentation broths or reaction media. Both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but complementary roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification and purity assessment of 1,2,4-butanetriol (B146131), particularly due to the compound's high polarity and thermal lability, which can make gas chromatography challenging without derivatization. researchgate.net Research has demonstrated the utility of reversed-phase HPLC (RP-HPLC) for this purpose. researchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase. Given the hydrophilic nature of 1,2,4-butanetriol, water is often employed as the mobile phase. researchgate.netdtic.mil
Detection is commonly achieved using a Refractive Index (RI) detector, which is sensitive to the bulk property of the eluent and is effective for analytes like 1,2,4-butanetriol that lack a strong UV chromophore. dtic.mil The area normalization method can be a practical approach for quantification, especially when the refractive indices of the compound and its impurities are similar. researchgate.net
In some applications, such as analyzing glycerides in biological samples, HPLC methods have been developed where 1,2,4-butanetriol serves as an internal standard. researchgate.net In one such method, after hydrolysis of glycerides to glycerol (B35011), the resulting glycerol and the 1,2,4-butanetriol internal standard are benzoylated. researchgate.net This derivatization attaches benzoyl groups to the hydroxyl moieties, rendering the molecules UV-active and allowing for sensitive detection at 230 nm. researchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Radial Packed "A" Column dtic.mil | Micropak MCH-5 (C18, 5μm) researchgate.net |
| Mobile Phase | Water dtic.mil | Water researchgate.net |
| Flow Rate | 1 ml/minute dtic.mil | Not Specified |
| Detector | Refractive Index (RI) dtic.mil | Refractive Index (RI) researchgate.net |
| Application | Impurity analysis in bulk samples dtic.mil | Purity assessment researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for confirming the presence of this compound in biological samples, providing both high separation efficiency and definitive mass-based identification. nih.gov This technique has been widely used to verify the successful biosynthesis of the compound in various engineered organisms, including Escherichia coli and Arabidopsis. nih.govnih.gov
Due to the low volatility of 1,2,4-butanetriol, a derivatization step is typically required before GC analysis. This usually involves silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, increasing the compound's volatility. researchgate.net The resulting derivatized compound can then be readily analyzed.
In numerous studies focused on creating biosynthetic pathways to 1,2,4-butanetriol from renewable feedstocks like xylose, arabinose, or malate (B86768), GC-MS has been the definitive analytical method. nih.govresearchgate.net For instance, in the development of an E. coli strain to produce 1,2,4-butanetriol from D-arabinose, GC-MS analysis of the silylated fermentation broth confirmed the identity of the product by comparing its retention time and mass spectrum to that of an authentic standard. nih.govfrontiersin.org The retention time for the silylated product was reported to be 14.08 minutes in one study and 17.52 minutes in another, with the differences attributable to specific column and temperature programs. nih.govresearchgate.net
| Organism | Substrate | Key Finding Confirmed by GC-MS | Reference |
|---|---|---|---|
| Escherichia coli | D-arabinose | Successful production of 1,2,4-butanetriol via a novel synthetic pathway. The retention time of the product matched the standard. | nih.govfrontiersin.org |
| Escherichia coli | Malate | Proof-of-concept that 1,2,4-butanetriol can be biosynthesized from malate through a designed non-natural pathway. | researchgate.net |
| Arabidopsis thaliana | Endogenous/Exogenous Pentoses | Demonstrated phytoproduction of butanetriol by expressing bacterial genes in the plant. | nih.gov |
| Escherichia coli | Xylose | Identification of 1,2,4-tri(trimethylsilyl)butanetriol in the culture broth, confirming BT production. | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization in Research
Spectroscopic methods are crucial for the unambiguous structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.
Research involving the synthesis of 1,2,4-butanetriol and its conversion to derivatives like 1,2,4-butanetriol trinitrate (BTTN) relies on a combination of spectroscopic techniques for characterization. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. For this compound, these spectra confirm the presence of the three distinct hydroxyl-bearing carbons and the methylene (B1212753) groups. asianpubs.orgcdnsciencepub.com
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of 1,2,4-butanetriol shows a characteristic broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. asianpubs.org Absorptions corresponding to C-H stretching and C-O stretching are also observed, further confirming the compound's structure. asianpubs.org When 1,2,4-butanetriol is converted to BTTN, the disappearance of the broad O-H band and the appearance of strong absorption bands characteristic of the nitrate (B79036) ester group (e.g., around 1629 cm⁻¹) provide clear evidence of the successful nitration reaction. asianpubs.org
Mass Spectrometry (MS) : While often coupled with chromatography (GC-MS), mass spectrometry itself provides the crucial information of the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. cdnsciencepub.com
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Broad absorption at ~3332 cm⁻¹ | O-H stretching of hydroxyl groups | asianpubs.org |
| Absorption at ~2927 cm⁻¹ | C-H stretching | asianpubs.org | |
| Absorption at ~1059 cm⁻¹ | C-O stretching | asianpubs.org | |
| ¹H NMR Spectroscopy | Complex multiplets | Signals corresponding to protons on the four-carbon backbone, split by adjacent protons and hydroxyl protons | cdnsciencepub.com |
| ¹³C NMR Spectroscopy | Distinct signals for each carbon | Confirms the four unique carbon environments in the molecule | asianpubs.orgspectrabase.com |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Confirms molecular weight (106.12 g/mol) and structural fragments | cdnsciencepub.comnist.gov |
Challenges and Future Directions in S 1,2,4 Butanetriol Research
Addressing Bottlenecks in Biotechnological Production
One significant bottleneck is the activity of 2-keto acid decarboxylases (KDCs), which are crucial for converting 2-keto-3-deoxy-xylonate to 3,4-dihydroxybutanal. sci-hub.se The low catalytic activity and substrate specificity of some KDCs, such as benzoylformate decarboxylase, for the non-natural substrate have been identified as a rate-limiting step. researchgate.net Researchers have found that simply overexpressing the gene for this enzyme does not always lead to a proportional increase in BT production, suggesting other factors are at play. sci-hub.se Strategies to overcome this include screening for more efficient KDCs from different organisms and employing protein engineering to improve the enzyme's performance. researchgate.net For instance, the use of the Lactococcus lactis KDC gene (kdcA) has shown promise in Saccharomyces cerevisiae. sci-hub.se
Another critical bottleneck is the activity of D-xylonate dehydratase (XylD), an iron-sulfur cluster-containing enzyme. researchgate.netfrontiersin.org Its activity can be a rate-limiting factor, and efforts to enhance it have included strategies to improve iron uptake in the microbial host. researchgate.net Additionally, the conversion of 3,4-dihydroxybutanal (DHB) to BT, catalyzed by alcohol dehydrogenases (ADHs), has been investigated as a potential bottleneck, though in some E. coli strains, overexpression of the responsible gene (yqhD) did not improve the BT titer. sci-hub.se
Furthermore, the accumulation of toxic intermediates, such as aldehydes, can inhibit cell growth and enzyme function, thereby limiting BT production. researchgate.net The imbalance of redox cofactors, specifically the ratio of NADH to NADPH, is another major challenge in heterologous BT synthesis pathways. researchgate.netnih.gov The engineered pathways often have different cofactor requirements than the host organism's native metabolism, leading to a deficiency that can stall production. sci-hub.senih.gov
Future research will likely focus on a multi-pronged approach to debottleneck these pathways. This includes:
Enzyme Engineering: Directed evolution and rational design to improve the catalytic efficiency, substrate specificity, and stability of key enzymes.
Pathway Optimization: Fine-tuning the expression levels of all pathway enzymes to ensure a balanced metabolic flux and prevent the accumulation of toxic intermediates. researchgate.netnih.gov
Host Engineering: Modifying the host organism's metabolism to better support the heterologous pathway, for example, by engineering the cofactor regeneration systems. nih.gov
Improving Sustainability and Environmental Impact of Synthesis
Traditional chemical synthesis methods for 1,2,4-butanetriol (B146131) are often associated with significant environmental drawbacks. For instance, the reduction of esterified malic acid with sodium borohydride (B1222165) generates a large amount of borate (B1201080) salt waste, making the process costly and environmentally unfriendly. researchgate.netsciepublish.com This has been a major driver for the development of more sustainable biotechnological production routes.
The shift towards microbial synthesis from renewable feedstocks is a significant step towards greener production. nih.gov Utilizing biomass-derived sugars like xylose, a major component of lignocellulosic materials, offers a more sustainable alternative to petroleum-based feedstocks. ebrc.org However, challenges remain in making these bioprocesses truly sustainable and environmentally benign.
One area of focus is the reduction of byproducts. In microbial fermentation, the formation of unwanted byproducts can decrease the yield of (S)-BT and complicate downstream processing. acs.orgfigshare.com Metabolic engineering strategies, such as deleting genes for competing pathways, are being employed to minimize the formation of these byproducts and direct more carbon flux towards BT production. frontiersin.org
Future research will continue to emphasize the principles of green chemistry and engineering in (S)-BT production. Key directions include:
Consolidated Bioprocessing: Developing microbial strains that can directly convert raw lignocellulosic biomass into (S)-BT, eliminating the need for separate hydrolysis and fermentation steps.
Waste Valorization: Exploring ways to convert byproducts of the fermentation process into other valuable chemicals, adopting a biorefinery concept.
Life Cycle Assessment: Conducting comprehensive life cycle assessments of different production routes to identify and mitigate environmental hotspots.
Exploration of Novel Feedstocks and Substrates
The choice of feedstock is a critical factor in the economic viability and sustainability of (S)-BT production. While D-xylose has been the most commonly studied substrate for microbial synthesis, researchers are exploring a range of other renewable feedstocks to improve the process. nih.govscispace.com
Lignocellulosic biomass, such as corn cobs and rice straw, is an abundant and non-food-based source of sugars like xylose and arabinose. researchgate.net The ability to efficiently utilize these hydrolysates is a key goal for industrial-scale production. However, these hydrolysates often contain inhibitory compounds that can negatively affect microbial growth and productivity. Therefore, developing robust microbial strains that can tolerate these inhibitors is an active area of research.
Beyond pentose (B10789219) sugars, researchers have also explored the possibility of producing (S)-BT from glucose, a more readily available and often cheaper sugar. nih.gov This has involved designing novel biosynthetic pathways, for example, from malate (B86768) or homoserine, which are intermediates in glucose metabolism. sciepublish.comnih.gov While proof-of-concept has been demonstrated, the yields from these glucose-based pathways are currently much lower than those from xylose. sciepublish.com
Another interesting avenue is the use of D-arabinose as a substrate. frontiersin.org A synthetic pathway for the biosynthesis of BT from D-arabinose has been constructed and optimized in E. coli. frontiersin.org This provides an alternative route and expands the range of potential feedstocks.
The table below summarizes some of the feedstocks and substrates that have been investigated for (S)-1,2,4-butanetriol production.
| Feedstock/Substrate | Microbial Host | Key Findings & Challenges |
| D-Xylose | Escherichia coli, Saccharomyces cerevisiae | Most common substrate; pathways are relatively well-established. Challenges include pathway bottlenecks and cofactor imbalance. sci-hub.seresearchgate.net |
| Corn Cob Hydrolysate | Escherichia coli | A renewable, lignocellulosic feedstock. Achieved a yield of 43.4 g/L. Contains inhibitors that can affect microbial performance. |
| Rice Straw Hydrolysate | Saccharomyces cerevisiae | Successful direct fermentation demonstrated, producing 1.1 g/L of BT. Pretreatment and hydrolysis are required. researchgate.net |
| Glucose | Escherichia coli | A cheaper and more abundant substrate. Novel pathways from malate and homoserine have been designed. Yields are currently low. sciepublish.comnih.gov |
| D-Arabinose | Escherichia coli | An alternative pentose sugar. A synthetic pathway has been successfully constructed. frontiersin.org |
| Malate | Escherichia coli | An intermediate in a designed pathway from glucose. Proof-of-concept for BT production has been shown. scispace.comnih.gov |
Future research will likely focus on:
Improving the utilization of lignocellulosic hydrolysates: This includes developing more robust microbial strains and optimizing pretreatment and hydrolysis methods.
Enhancing the efficiency of glucose-based pathways: Further metabolic engineering to improve the flux from glucose to (S)-BT.
Exploring other alternative feedstocks: Investigating the potential of other renewable resources, such as glycerol (B35011) or organic acids, for (S)-BT production.
Enhancing Production Yields and Titers for Industrial Scale
For any biotechnological process to be commercially viable, it must achieve high product yields, titers, and productivities. While significant progress has been made in the microbial production of (S)-BT, reaching industrially relevant levels remains a key challenge. acs.org
Early research reported titers in the range of a few grams per liter. frontiersin.orgnih.gov Through systematic optimization of pathways and fermentation conditions, these have been steadily improved. For example, by fine-tuning enzyme expression levels, one study increased BT production by 4.3-fold to a titer of 1.58 g/L. researchgate.netnih.gov Another study in S. cerevisiae achieved 1.7 g/L from 10 g/L of xylose. researchgate.net
More recent and advanced strategies have pushed these limits even further. By addressing the NADH/NADPH imbalance in S. cerevisiae and using a fed-batch fermentation strategy, a titer of 6.6 g/L with a molar yield of 57% was achieved. nih.gov A significant breakthrough was reported with an enzymatic biocatalytic process that reached a remarkable titer of 125 g/L (S)-BTO from 180 g/L of D-xylose, with a yield of over 97%. acs.org By employing a strategy termed "intermediate boosting," the space-time yield was pushed to 9.4 g/L/h, and the final titer was increased to 170 g/L, which approaches the toxicity level of BT for microorganisms. acs.orgfigshare.com
The table below presents a selection of reported production yields and titers for this compound.
| Microbial Host/System | Substrate | Titer (g/L) | Yield | Reference |
| Escherichia coli | D-Xylose | 1.58 | 7.9% | researchgate.netnih.gov |
| Saccharomyces cerevisiae | D-Xylose | 1.7 | 24.5% (molar) | researchgate.netfrontiersin.org |
| Escherichia coli | Corn Cob Hydrolysate | 43.4 | - | |
| Saccharomyces cerevisiae | D-Xylose | 6.6 | 57% (molar) | nih.gov |
| Enzymatic Biocatalysis | D-Xylose | 170 | >97% | acs.orgfigshare.com |
| Escherichia coli | D-Arabinose | 2.24 | - | frontiersin.org |
Future efforts to enhance production for industrial scale-up will focus on:
High-Cell-Density Fermentation: Developing robust fermentation processes that can support high cell densities, leading to higher volumetric productivity.
Fed-Batch and Continuous Fermentation: Implementing advanced fermentation strategies to overcome substrate and product inhibition and maintain high productivity over extended periods.
Process intensification: Combining strategies like in-situ product removal to alleviate toxicity and shift the reaction equilibrium towards product formation.
Scale-Up Studies: Translating the successes from laboratory-scale fermenters to pilot and industrial-scale bioreactors, addressing challenges related to mass transfer, heat transfer, and process control. ebrc.org
Expanding Application Spectrum in Emerging Technologies
While the primary application driving much of the research into this compound has been its use as a precursor to the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN), its unique chemical properties as a chiral polyol open up a range of other potential applications in emerging technologies. researchgate.netsciepublish.comnih.gov
In the pharmaceutical industry , (S)-BT is a valuable chiral building block for the synthesis of complex, optically active molecules. frontiersin.org It serves as a key intermediate in the synthesis of several high-value drugs. For example, derivatives of (S)-BT are used in the synthesis of the cholesterol-lowering drug rosuvastatin (B1679574) (Crestor) and the anti-cancer agent coaptatin. google.com Its role as a chiral synthon is critical for producing enantiomerically pure pharmaceuticals, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
The polyol structure of (S)-BT also makes it a candidate for applications in polymer chemistry . It can be used as a monomer or a cross-linking agent in the production of polyurethanes, polyesters, and other polymers, potentially imparting unique properties due to its chirality and hydroxyl functionality. researchgate.netnih.gov
In the field of biotechnology , there is emerging interest in using (S)-BT and other chiral polyols in enzymatic reactions. For instance, it has been shown that this compound can act as a fructosyl acceptor in reactions catalyzed by levansucrases, enzymes used in the synthesis of fructosyl glycosides. nih.gov This suggests potential applications in the chemo-enzymatic synthesis of novel glycosides with pharmaceutical or other bioactive properties. The specific interaction of the (S)-enantiomer with the enzyme highlights the potential for using chiral polyols to modulate or direct enzymatic activity. nih.gov
Future research into new applications will likely explore:
Drug Delivery: Investigating the potential of (S)-BT-based polymers or conjugates as biocompatible materials for controlled drug release systems.
Chiral Solvents and Additives: Exploring the use of (S)-BT as a chiral solvent or an additive in asymmetric synthesis to influence the stereochemical outcome of chemical reactions.
Functional Materials: Designing and synthesizing novel polymers and materials incorporating (S)-BT to create materials with tailored properties, such as improved thermal stability, biodegradability, or specific optical properties.
Biocatalysis and Enzyme Modulation: Further investigating the interactions of (S)-BT with enzymes to develop new biocatalytic processes or to use it as a tool to study enzyme mechanisms. nih.gov
Q & A
Q. What are the established synthesis methods for (S)-1,2,4-butanetriol, and how do their environmental impacts compare?
- Methodological Answer : Two primary methods are documented:
- Chemical synthesis : Reduction of esterified (S)-malic acid using NaBH₄ under harsh conditions, yielding racemic mixtures and generating borate salts as byproducts (5–7 kg per kg of product) .
- Microbial synthesis : Engineered E. coli pathways convert homoserine or glucose into this compound via non-natural metabolic routes (e.g., malate intermediate conversion). This method reduces waste and avoids toxic reagents .
Comparison : Microbial synthesis offers ~12–15% yield improvement over chemical methods and eliminates borate waste, though scalability remains challenging due to pathway complexity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classifications : Eye irritation (Category 2) and skin irritation (Category 2) per GHS standards. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Refrigerate (0–5°C) in sealed glass containers to prevent oxidation. Pyridine-based solutions (e.g., 1 mg/mL) require inert gas purging to avoid moisture absorption .
- Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous organic waste .
Q. How is this compound utilized as an analytical standard in biodiesel or propellant research?
- Methodological Answer :
- GC Analysis : ASTM D6584 and EN 14105 protocols use this compound (1 mg/mL in pyridine) as an internal standard for quantifying glycerides in biodiesel. Key parameters:
| Analyte | Concentration (µg/mL) | Retention Time (min) |
|---|---|---|
| This compound | 80–1000 | 8.2–8.5 |
| Monoolein | 950–1250 | 12.1–12.4 |
| . |
- Energetic Materials : Acts as a precursor for 1,2,4-butanetriol trinitrate (BTTN), analyzed via HPLC with refractive index detection for stability testing .
Advanced Research Questions
Q. How can microbial pathways for this compound synthesis be optimized to improve yield and enantiomeric purity?
- Methodological Answer :
- Pathway Engineering : Introduce heterologous enzymes (e.g., Bacillus subtilis malate dehydrogenase) to enhance flux from glucose to malate .
- CRISPR Interference : Knock down competing pathways (e.g., succinate production) in E. coli to redirect carbon flow .
- Fermentation Optimization : Use fed-batch cultures with pH control (6.8–7.2) and microaerobic conditions to reduce acetate accumulation. Recent studies achieved 45 g/L titer in 72 hours .
Q. What experimental strategies resolve contradictions in reported yields between chemical and microbial synthesis methods?
- Methodological Answer :
- Data Normalization : Compare yields using molar carbon efficiency (MCE) rather than mass-based metrics. For example:
| Method | MCE (%) | Byproduct (kg/kg product) |
|---|---|---|
| NaBH₄ reduction | 28% | 5.2 (borate salts) |
| Microbial (E. coli) | 41% | 0.3 (acetate) |
| . |
- Isotope Tracing : Use ¹³C-labeled glucose to track carbon partitioning in microbial systems, identifying bottlenecks (e.g., NADPH limitations) .
Q. How does stereoselective synthesis of this compound influence its application in chiral energetic materials?
- Methodological Answer :
- Enantiomeric Control : (S)-configured BTTN exhibits superior thermal stability (decomposition at 185°C vs. 165°C for racemic mixtures) due to crystalline packing efficiency .
- Synthetic Routes :
- Chiral Pool Strategy : Start from (S)-malic acid, ensuring >98% enantiomeric excess (ee) via asymmetric hydrogenation .
- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures achieves 95% ee but requires iterative purification .
Q. What are the limitations of current kinetic models for this compound acetalization reactions, and how can they be addressed?
- Methodological Answer :
- Model Gaps : Existing models assume pseudo-first-order kinetics but neglect solvent polarity effects in pyridine-based systems.
- Revised Approach :
Use density functional theory (DFT) to calculate transition-state energies for acetal formation.
Incorporate solvent polarity parameters (e.g., Kamlet-Taft) into rate equations.
Validate with in-situ FTIR to monitor intermediate concentrations .
Methodological Notes for Reproducibility
- Synthesis Protocols : For microbial methods, deposit engineered strains in public repositories (e.g., Addgene) with BioBrick IDs .
- Analytical Reproducibility : Calibrate GC systems daily using ASTM D6584 reference mixtures (CL40.0272) and document retention time shifts ≥0.1 min .
- Data Reporting : Follow Beilstein Journal guidelines: provide raw NMR/MS spectra in Supplementary Information and cite purity verification methods (e.g., HPLC area%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
